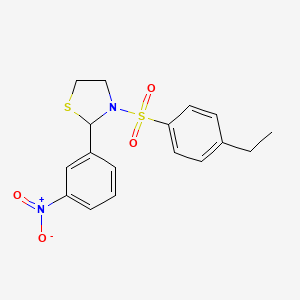

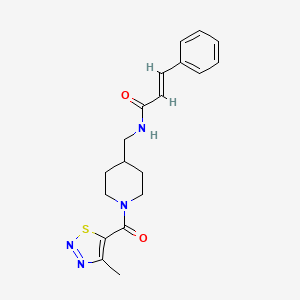

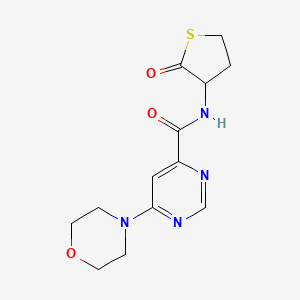

3-((4-Ethylphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfur-containing thiazolidine derivatives has been a subject of interest due to their potential biological activities. In the context of 3-((4-Ethylphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine, similar compounds have been synthesized for various purposes. For instance, a series of 5-(nitroaryl)-1,3,4-thiadiazoles with sulfur-containing alkyl side chains were synthesized to evaluate their activity against Helicobacter pylori . Another study reported the preparation of novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones as antihyperglycemic agents . Additionally, 3-(2-Cinnamamidoethylsulfonyl)-thiazolidine-4-carboxylate derivatives were designed and synthesized as potential angiotensin-converting enzyme (ACE) inhibitors . These studies demonstrate the diverse synthetic approaches and the importance of the sulfonyl and nitroaryl groups in the biological activity of thiazolidine derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is crucial for their biological activity. In one study, the crystal structure of a related compound, 3N-ethyl-2N'-(2-ethylphenylimino)thiazolidin-4-one, was determined using powder X-ray diffraction (PXRD) and refined by the Rietveld method . The study provided insights into the molecular geometry, which was optimized using density functional theory (DFT) and compared to experimental data. The molecular packing exhibited hydrogen bonds forming a supramolecular network, which is significant for understanding the interactions of these molecules with biological targets.

Chemical Reactions Analysis

The reactivity of thiazolidine derivatives can be influenced by the presence of sulfonyl groups. For example, the oxidation of 1,3-thiazolidines led to a mixture of cis- and trans-sulfoxides, which underwent ring expansion or sigmatropic rearrangement under different conditions to produce dihydro-1,4-thiazines . These reactions highlight the chemical versatility of thiazolidine derivatives and the potential for generating a variety of compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are closely related to their structure and substituents. The study of 5-(nitroaryl)-1,3,4-thiadiazoles revealed that the structure of the nitroaryl unit and the pendent group on the thiadiazole ring significantly impacted the anti-H. pylori activity . In another study, the antihyperglycemic activity of 2,4-thiazolidinediones with aryl sulfonylurea moieties was evaluated, showing significant activity in a rat model . These findings suggest that the physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are key factors in their biological efficacy.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Innovative synthesis methods for thiazolidine derivatives, including those similar to 3-((4-Ethylphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine, have been developed. For instance, Kandeel (1991) described the synthesis of related compounds through reactions involving dithiocarbon imidic acid, alkylated with sodium chloroacetate, and treated with HCl (Kandeel, 1991).

Biological and Medicinal Applications

- Antiproliferative Activity : Chandrappa et al. (2008) investigated novel thiazolidine-2,4-dione derivatives for their antiproliferative effects against various human cancer cell lines. They found that the nitro group on the thiazolidinone moiety played a crucial role in antiproliferative activity (Chandrappa et al., 2008).

- Antioxidant and Antitumor Evaluation : Gouda and Abu-Hashem (2011) synthesized new thiazolidine and thiazolidinone derivatives and evaluated their antioxidant and antitumor activities, demonstrating potential in these fields (Gouda & Abu-Hashem, 2011).

Chemical Reactions and Derivatives

- Synthesis of Nitrophenyl-Substituted Derivatives : Kulakov et al. (2010) explored the synthesis of nitrophenyl-substituted thiazoline-2-thiones, providing insights into the chemical behavior and potential applications of these compounds (Kulakov et al., 2010).

- Sulfonamides and Carbamates Synthesis : Janakiramudu et al. (2017) synthesized sulfonamide and carbamate derivatives from a precursor compound related to this compound, exploring their antimicrobial properties (Janakiramudu et al., 2017).

Advanced Applications

- Thiazolidin-4-ones in Medicinal Chemistry : Cunico, Gomes, and Vellasco (2008) reviewed the importance of 1,3-Thiazolidin-4-ones in medicinal chemistry, highlighting their utility as synthons for various biologically active compounds (Cunico, Gomes, & Vellasco, 2008).

特性

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-2-13-6-8-16(9-7-13)25(22,23)18-10-11-24-17(18)14-4-3-5-15(12-14)19(20)21/h3-9,12,17H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNVTJQQYHZWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)

![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)

![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)